2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate
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Overview
Description
2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate is a chemical compound that features a combination of an indole derivative and a chlorobenzoate ester. The compound contains a total of 54 bonds, including 33 non-hydrogen bonds, 18 multiple bonds, and 8 rotatable bonds. It also includes aromatic and aliphatic ether groups, as well as ester functionalities .
Preparation Methods
The synthesis of 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate typically involves the reaction of 2-(2,3-Dihydroindol-1-yl)ethanol with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Scientific Research Applications
2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar compounds to 2-(2,3-Dihydroindol-1-yl)ethyl 4-chlorobenzoate include other indole derivatives and chlorobenzoate esters. These compounds share structural similarities but may differ in their biological activities and chemical reactivity. For example:
Indole-3-acetic acid: A plant hormone with different biological functions.
4-Chlorobenzyl alcohol: A simpler compound with distinct chemical properties. The uniqueness of this compound lies in its combination of an indole ring and a chlorobenzoate ester, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)ethyl 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-7-5-14(6-8-15)17(20)21-12-11-19-10-9-13-3-1-2-4-16(13)19/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNLQKOFYQLIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCOC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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